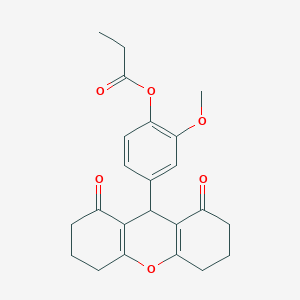
4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENYL PROPIONATE is a complex organic compound that belongs to the class of xanthenes Xanthenes are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENYL PROPIONATE typically involves a multi-step process. One common method is the condensation reaction between an aldehyde and a 1,3-cyclohexadione in the presence of a catalyst. For example, the use of cobalt-incorporated sulfated zirconia (ZrO2/SO42−/Co) nanoparticles as a catalyst has been reported to yield high efficiency under mild conditions . Another approach involves the use of saccharin sulfonic acid as a catalyst for the condensation of dimedone with aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as solid-phase synthesis. This method allows for the efficient production of xanthenes by utilizing resin-bound Michael donors or acceptors . The use of recyclable catalysts and solvent-free conditions can also enhance the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENYL PROPIONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions include various substituted xanthenes and their derivatives, which can have enhanced biological activities and applications.
Scientific Research Applications
4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENYL PROPIONATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits antibacterial, anti-inflammatory, and anticancer properties.
Industry: Used in the production of dyes and pigments, as well as in photodynamic therapy and laser technology.
Mechanism of Action
The mechanism of action of 4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENYL PROPIONATE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,8-Dioxo-octahydroxanthene: Shares a similar xanthene core structure and exhibits comparable biological activities.
14-aryl-14H-dibenzo[a,j]xanthenes: Another class of xanthenes with diverse applications in biology and medicine.
Uniqueness
4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENYL PROPIONATE stands out due to its specific structural features, such as the methoxyphenyl propionate group, which may enhance its biological activity and specificity compared to other xanthene derivatives.
Properties
Molecular Formula |
C23H24O6 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-2-methoxyphenyl] propanoate |
InChI |
InChI=1S/C23H24O6/c1-3-20(26)29-16-11-10-13(12-19(16)27-2)21-22-14(24)6-4-8-17(22)28-18-9-5-7-15(25)23(18)21/h10-12,21H,3-9H2,1-2H3 |
InChI Key |
KQCACODCDAIUSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















